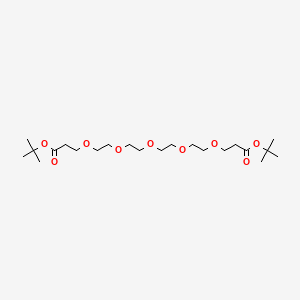

Bis-PEG5-t-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O9/c1-21(2,3)30-19(23)7-9-25-11-13-27-15-17-29-18-16-28-14-12-26-10-8-20(24)31-22(4,5)6/h7-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJCLSVRARTBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bis Peg5 T Butyl Ester: a Molecular Architecture Perspective

Nomenclature and Structural Characteristics of Bis-PEG5-t-butyl Ester

The precise identification and characterization of a chemical compound are fundamental to its application. This section details the formal nomenclature and key structural metrics of this compound.

IUPAC Name: di-tert-butyl 4,7,10,13,16-pentaoxanonadecanedioate

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is di-tert-butyl 4,7,10,13,16-pentaoxanonadecanedioate . This name precisely describes the molecule's structure: "di-tert-butyl" indicates two tertiary butyl groups, "pentaoxa" refers to the five ether oxygen atoms within the main chain, and "nonadecanedioate" specifies a 19-carbon chain with two ester functional groups at its termini.

Linear Formula and Molecular Weight Considerations

The molecular formula and weight are critical parameters for any chemical compound, influencing its stoichiometry in reactions and its physical behavior.

The linear formula for this compound is C22H42O9 . Based on this formula, the compound has a molecular weight of approximately 466.57 g/mol .

| Property | Value |

|---|---|

| Linear Formula | C22H42O9 |

| Molecular Weight | 466.57 g/mol |

Topological Polar Surface Area and Its Implications

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's polarity and its ability to permeate biological membranes.

The calculated TPSA for this compound is 101 Ų . This value is the sum of the surface contributions of all polar atoms (primarily oxygen) in the molecule. wikipedia.org TPSA is a crucial parameter in medicinal chemistry for predicting the transport properties of molecules. nih.govscilit.com Molecules with a TPSA greater than 140 Ų are generally considered poor at permeating cell membranes, while those with a TPSA less than 90 Ų are more likely to cross the blood-brain barrier. wikipedia.org The TPSA of 101 Ų suggests that this compound has significant polar characteristics, which influences its solubility and interaction with biological systems.

| Descriptor | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 101 Ų |

Rational Design of this compound for Specific Research Applications

The structure of this compound is not arbitrary; it is a result of rational design that combines two key components—a PEG5 spacer and t-butyl ester protecting groups—to achieve specific functionalities.

Role of the PEG5 Spacer in Linker Design

The central feature of this molecule is its pentaethylene glycol (PEG5) core, which serves as a flexible, hydrophilic spacer. Polyethylene (B3416737) glycol linkers are widely employed in bioconjugation and drug delivery for several key reasons.

Hydrophilicity and Solubility : The repeating ethylene (B1197577) oxide units make PEG linkers highly soluble in aqueous environments. This property can be conferred to hydrophobic molecules to which they are attached, improving their solubility and bioavailability.

Flexibility : The rotatable C-O bonds in the PEG chain provide significant conformational flexibility. interchim.fr This allows the molecules linked at either end to move with a degree of independence, which can be crucial for applications like probing the active sites of enzymes. lifetein.com

Biocompatibility and Reduced Immunogenicity : PEG is known for its low toxicity and minimal immunogenicity. It can form a hydration shell that masks the attached molecule from the host's immune system, a "stealth" effect that can prolong circulation time in biological systems.

Controlled Spacing : The defined length of the PEG5 spacer provides a precise distance between the two terminal functional groups, which is critical in the design of complex molecular architectures such as antibody-drug conjugates (ADCs) and molecular probes.

Strategic Placement and Utility of t-butyl Ester Protecting Groups

The two ends of the PEG5 spacer are capped with t-butyl ester groups. In organic synthesis, the tert-butyl ester is a widely used protecting group for carboxylic acids. thieme-connect.comacs.org

Stability : The t-butyl ester group is notable for its excellent stability under a variety of reaction conditions, including exposure to many nucleophiles and reducing agents. thieme-connect.com This stability allows chemists to perform reactions on other parts of a molecule without affecting the protected carboxylic acid.

Acid-Labile Deprotection : A key strategic advantage of the t-butyl ester is its convenient removal under acidic conditions. thieme-connect.com Strong acids, such as trifluoroacetic acid or hydrochloric acid, can cleave the ester to regenerate the carboxylic acid, while often leaving other protecting groups intact. wikipedia.org This selective removal is a cornerstone of multi-step organic synthesis.

The combination of a hydrophilic, flexible PEG5 spacer with stable yet readily cleavable t-butyl ester protecting groups makes this compound a versatile tool for researchers building complex molecules for a range of applications.

Synthetic Methodologies and Chemical Transformations Involving Bis Peg5 T Butyl Ester

Synthesis of tert-Butyl Esters: General Principles and Specific Relevance

The tert-butyl ester is a widely used protecting group for carboxylic acids because of its stability against various nucleophiles and reducing agents, coupled with its straightforward removal under acidic conditions. thieme-connect.com The synthesis of Bis-PEG5-t-butyl ester from its corresponding dicarboxylic acid relies on these established principles of tert-butyl ester formation.

Several common methods for forming tert-butyl esters involve the reaction of a carboxylic acid with a tert-butyl source. These methods are generally applicable to the synthesis of this compound.

One prevalent method is the acid-catalyzed addition of the carboxylic acid to isobutene. google.comgoogle.com This reaction is often performed under pressure but can be achieved at atmospheric pressure using potent catalysts like trifluoromethane (B1200692) sulfonic acid at low temperatures. google.com Another direct approach is the condensation of the carboxylic acid with tert-butanol. thieme-connect.comresearchgate.net To drive this equilibrium-limited reaction, reagents like anhydrous magnesium sulfate (B86663) may be employed. researchgate.net

Furthermore, various tert-butylating agents can be used, including di-tert-butyl dicarbonate (B1257347) (Boc₂O) and tert-butyl trichloroacetimidate. thieme-connect.comresearchgate.net Transesterification from more common esters, such as methyl or ethyl esters, provides an alternative route, which is particularly useful when the parent carboxylic acid is difficult to handle. thieme-connect.com

| Method | Key Reagents | General Conditions | Reference |

|---|---|---|---|

| Acid-Catalyzed Isobutene Addition | Carboxylic acid, isobutene, strong acid catalyst (e.g., H₂SO₄, trifluoromethane sulfonic acid) | Often requires elevated pressure or low temperatures with a strong catalyst. | google.comgoogle.com |

| Condensation with t-Butanol | Carboxylic acid, tert-butanol, dehydrating agent (e.g., MgSO₄), acid catalyst | Direct reaction, often requiring removal of water to proceed to completion. | thieme-connect.comresearchgate.net |

| Reaction with Boc₂O | Carboxylic acid, di-tert-butyl dicarbonate (Boc₂O), base (e.g., DMAP) | A common method used for protecting amino acids. | thieme-connect.com |

| Transesterification | Methyl or ethyl ester, potassium tert-butoxide | Reaction proceeds rapidly in an anhydrous solvent like diethyl ether. | thieme-connect.com |

Catalysis plays a crucial role in developing efficient and mild methods for tert-butyl ester synthesis. A novel approach involves the palladium-catalyzed cross-coupling of boronic acids or their pinacol (B44631) esters with di-tert-butyl dicarbonate, achieving high yields of the desired tert-butyl ester. acs.org This method utilizes a palladium acetate (B1210297) and triphenylphosphine (B44618) catalyst system. acs.org

Another powerful catalytic system employs bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate. thieme-connect.comorganic-chemistry.org This system can convert various carboxylic acids into their corresponding tert-butyl esters in high yields with only catalytic amounts of Tf₂NH. thieme-connect.comorganic-chemistry.org This method is noted for proceeding much faster and in higher yields compared to some conventional techniques. thieme-connect.com

| Catalytic System | Substrates | Key Reagents | Typical Yield | Reference |

|---|---|---|---|---|

| Palladium Acetate / Triphenylphosphine | (Hetero)aryl boronic acids or pinacol esters | Di-tert-butyl dicarbonate | Up to 94% | acs.org |

| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | Carboxylic acids, alcohols | tert-Butyl acetate (serves as reagent and solvent) | High | thieme-connect.comorganic-chemistry.org |

Deprotection Strategies for the t-butyl Ester Group in this compound

The primary chemical transformation of this compound is the cleavage of the ester bond to regenerate the terminal carboxylic acids. This deprotection step is essential for subsequent derivatization.

The tert-butyl ester group is readily cleaved under acidic conditions. thieme-connect.com The mechanism involves protonation of the ester oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene. researchgate.net Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for this purpose, often in an organic solvent like dichloromethane (B109758). researchgate.netnih.gov

For substrates that may be sensitive to harsh acidic conditions, milder reagents can be employed. Aqueous phosphoric acid has been shown to be an effective, mild, and selective reagent for the deprotection of tert-butyl esters. organic-chemistry.orgorganic-chemistry.org Other methods for mild deprotection include the use of the tris-4-bromophenylamminium radical cation, known as "magic blue," in conjunction with triethylsilane. acs.org

| Reagent | Conditions | Selectivity/Notes | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Typically in dichloromethane (DCM) at room temperature. | Strong acid, highly effective but can remove other acid-labile groups. | researchgate.netnih.gov |

| Hydrochloric Acid (HCl) | In various solvents like acetonitrile (B52724) or dioxane. | Common and effective strong acid. | researchgate.netnih.gov |

| Aqueous Phosphoric Acid | Mild conditions. | Environmentally benign and selective; tolerates benzyl (B1604629) and methyl esters. | organic-chemistry.orgorganic-chemistry.org |

| "Magic Blue" / Triethylsilane | Mild, catalytic conditions. | Avoids strong acids; suitable for sensitive substrates. | acs.org |

In complex, multistep syntheses, the selective removal of a tert-butyl ester in the presence of other acid-labile protecting groups is a significant challenge. For instance, the commonly used N-Boc (tert-butoxycarbonyl) protecting group for amines is also cleaved under the strong acidic conditions used for tert-butyl ester removal.

To address this, specific Lewis acid systems have been developed. The CeCl₃·7H₂O-NaI system in refluxing acetonitrile has been reported to selectively cleave tert-butyl esters while preserving N-Boc groups, which is the reverse of the usual selectivity seen with protic acids. organic-chemistry.org Another Lewis acid, ZnBr₂, has also been explored for the chemoselective hydrolysis of tert-butyl esters, although its compatibility with N-Boc and N-trityl groups can be limited. nih.govresearchgate.netsemanticscholar.org The choice of deprotection reagent is therefore critical to ensure compatibility with other functional groups within a molecule during a synthetic sequence.

Derivatization Reactions of this compound

This compound is best understood as a protected precursor to Bis-PEG5-acid (a PEG dicarboxylic acid). axispharm.com The primary "derivatization" of the ester itself is its deprotection to unmask the two terminal carboxylic acid functionalities. Once these acidic groups are regenerated, the resulting Bis-PEG5-acid becomes a versatile bifunctional linker.

The exposed carboxylic acid groups can undergo a variety of standard transformations:

Amide Formation: The di-acid can be coupled with primary or secondary amines to form stable amide bonds. This is a cornerstone of bioconjugation chemistry, used to link the PEG spacer to proteins, peptides, or other amine-containing molecules. The reaction is typically facilitated by activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acids to more reactive activated esters, such as N-hydroxysuccinimide (NHS) esters. axispharm.com

Ester Formation: The di-acid can react with various alcohols in the presence of an acid catalyst to form different ester linkages. axispharm.com This allows for the introduction of other functionalities or the attachment of the PEG linker to hydroxyl-containing molecules.

Therefore, the derivatization of this compound is a two-step process: first, the removal of the tert-butyl protecting groups, followed by the reaction of the now-accessible carboxylic acid groups to form new covalent bonds.

Reactions of the Deprotected Carboxyl Groups

The tert-butyl ester groups of this compound serve as protecting groups for the terminal carboxylic acids. Their removal is a critical step to unmask the reactive carboxyl groups, enabling subsequent chemical transformations. This deprotection is typically achieved under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane. stackexchange.comnih.gov The mechanism involves protonation of the ester oxygen, followed by the elimination of the stable tert-butyl cation, which is then deprotonated to form isobutylene. stackexchange.com Once deprotected, the resulting dicarboxylic acid derivative of the PEG linker is ready for a variety of conjugation reactions.

Formation of Amide Bonds with Primary Amines

The free carboxylic acid groups, once deprotected, readily react with primary amines to form stable amide bonds. axispharm.com This reaction is a cornerstone of bioconjugation, allowing for the attachment of the PEG linker to proteins, peptides, and other molecules containing accessible amine functionalities. thermofisher.com The formation of the amide bond typically requires the activation of the carboxylic acid. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or other carbodiimides. axispharm.com These reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the primary amine to yield the amide and a urea (B33335) byproduct.

This methodology is widely employed in the synthesis of various bioconjugates. For instance, amine-terminated PEG linkers are often reacted with molecules containing activated carboxylic acids to form stable amide linkages. broadpharm.combroadpharm.com The hydrophilic nature of the PEG spacer enhances the solubility and bioavailability of the resulting conjugate. axispharm.com

Coupling with Activated NHS Esters

Another prevalent method for functionalizing the deprotected carboxyl groups is through the formation of N-hydroxysuccinimide (NHS) esters. axispharm.combroadpharm.com The carboxylic acids can be reacted with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as DCC, to yield a Bis-PEG5-NHS ester. broadpharm.comaxispharm.com These NHS esters are highly reactive towards primary amines, forming stable amide bonds under physiological to slightly alkaline conditions (pH 7.2-9). thermofisher.comwindows.net

The reaction with primary amines proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of the amide bond and the release of N-hydroxysuccinimide as a byproduct. thermofisher.com This method is favored for its efficiency and the stability of the resulting amide linkage. Bis-PEG-NHS esters are commercially available and are frequently used to label proteins, amine-modified oligonucleotides, and other amine-containing molecules. broadpharm.com The hydrophilic PEG spacer improves the water solubility of both the reagent and the final conjugate. broadpharm.comaxispharm.com

Table 1: Common Coupling Reactions of Deprotected this compound

| Reactive Group | Coupling Partner | Resulting Linkage | Key Reagents/Conditions |

| Carboxylic Acid | Primary Amine | Amide | DCC, EDC, HATU |

| Carboxylic Acid | N-hydroxysuccinimide | NHS Ester | DCC, EDC |

| NHS Ester | Primary Amine | Amide | pH 7.2-9 |

Exploration of Other Reactive Moieties on PEG Linkers for this compound Analogs

While the carboxyl groups of this compound offer versatile handles for conjugation, the development of analogs with alternative reactive moieties has significantly expanded the toolkit for creating complex molecular architectures. These analogs often incorporate functional groups that participate in highly specific and efficient ligation reactions.

Propargyl Group for Click Chemistry

PEG linkers featuring a terminal propargyl group (an alkyne) are valuable reagents for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). broadpharm.comtcichemicals.com This reaction forms a stable triazole ring, linking the PEG molecule to a molecule containing an azide (B81097) group. tcichemicals.commedchemexpress.com The high efficiency and specificity of this reaction, along with its biocompatibility, have made it a popular choice for bioconjugation. tcichemicals.comprecisepeg.com

Analogs such as Propargyl-PEG-NHS esters and Propargyl-PEG-amines are available, allowing for the introduction of an alkyne group onto molecules containing primary amines or carboxylic acids, respectively. broadpharm.comaxispharm.com These can then be used in subsequent click reactions. The strain-promoted alkyne-azide cycloaddition (SPAAC) is another powerful click chemistry reaction that does not require a copper catalyst and is therefore highly suitable for applications in living systems. medchemexpress.comprecisepeg.com

Amino Group Reactivity

PEG linkers terminated with a primary amino group offer a complementary reactivity to their carboxylated counterparts. broadpharm.combroadpharm.com These amino-PEG derivatives can readily react with activated esters, such as NHS esters, to form stable amide bonds. broadpharm.combroadpharm.com They can also be coupled to carboxylic acids using standard carbodiimide chemistry. broadpharm.com

Heterobifunctional PEG linkers, such as Amino-PEG-t-butyl ester, possess both a reactive amine and a protected carboxylic acid. broadpharm.comaxispharm.com This "orthogonal" reactivity allows for sequential conjugation steps, where the amine can be reacted first, followed by deprotection and reaction of the carboxylic acid. axispharm.com This strategy is invaluable for the synthesis of complex, multi-component conjugates.

Acrylate (B77674) for Thiol/Amine Reactions

PEG linkers functionalized with an acrylate group can undergo Michael addition reactions with thiols and amines. rsc.orgresearchgate.net This reaction is particularly efficient with thiols, forming a stable thioether linkage. The reaction can be catalyzed by bases, such as primary and tertiary amines, or by phosphines. rsc.orgresearchgate.net

While the reaction with amines is also possible, it can be less specific than the reaction with thiols. Acrylate-PEG-t-butyl ester is an example of a commercially available reagent that can be used to introduce a thiol-reactive handle onto a molecule. axispharm.com The thiol group is present in cysteine residues of proteins, making this a useful method for protein modification. broadpharm.com

Table 2: Reactive Moieties on this compound Analogs and Their Reactions

| Reactive Moiety | Reaction Type | Coupling Partner | Resulting Linkage |

| Propargyl (Alkyne) | Click Chemistry (CuAAC) | Azide | Triazole |

| Amino | Amide Bond Formation | Activated Ester (e.g., NHS), Carboxylic Acid | Amide |

| Acrylate | Michael Addition | Thiol, Amine | Thioether, Amine Adduct |

Bromo and Tosyl Groups as Leaving Groups

The utility of bromo and tosyl-functionalized PEG-t-butyl esters lies in the excellent leaving group ability of the bromide and tosylate ions in nucleophilic substitution reactions. cd-bioparticles.netbroadpharm.com This property is extensively exploited in the synthesis of PROTACs and other biologically active compounds, where the PEG linker is conjugated to a ligand for a target protein or an E3 ubiquitin ligase. nih.gov

The bromide ion is a well-established leaving group in organic synthesis. Bromo-PEG5-t-butyl ester is a commonly used PEG-based PROTAC linker that takes advantage of this reactivity. broadpharm.com The carbon atom attached to the bromine is electrophilic and readily undergoes substitution by a variety of nucleophiles, such as amines, phenols, and thiols, leading to the formation of a stable covalent bond. broadpharm.com This reaction is a cornerstone in the modular assembly of PROTACs, allowing for the efficient connection of the two ligand moieties. invivochem.com

A representative example of this methodology is the synthesis of Bruton's tyrosine kinase (BTK) targeting PROTACs. In this synthesis, a pyrazolopyrimidine-based BTK ligand is N-alkylated with a bromo-PEG-t-butyl ester derivative in the presence of a mild base. The reaction proceeds smoothly, demonstrating the efficiency of the bromide as a leaving group in this context.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Reference |

| 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative | ω-bromo-PEG-t-butyl ester | Et3N, DMF | N-alkylated pyrazolopyrimidine-PEG-t-butyl ester | nih.gov |

Similarly, the tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. Tosyl-functionalized PEG linkers, such as Tos-PEG5-t-butyl ester, are reactive towards nucleophiles like amines, hydroxyls, and thiols. broadpharm.com The conversion of a terminal hydroxyl group of a PEG linker to a tosylate enhances its reactivity, enabling facile displacement by a nucleophile to form the desired conjugate. This transformation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Reference |

| Homoallylic alcohol | p-Toluenesulfonyl chloride (TsCl) | Dichloromethane, 4-dimethylaminopyridine, 0 °C | Tosylated homoallylic alcohol | rsc.org |

Aminooxy for Oxime Formation

The aminooxy group offers a chemoselective method for conjugation through the formation of a stable oxime linkage with aldehydes and ketones. broadpharm.com Aminooxy-PEG-t-butyl ester derivatives are valuable reagents for this purpose, enabling the coupling of the PEG linker to molecules containing a carbonyl group under mild conditions. medkoo.com

Oxime ligation is characterized by its high specificity and the stability of the resulting oxime bond. The reaction proceeds efficiently at neutral to slightly acidic pH (typically 6.5-7.5) and can be catalyzed by nucleophilic catalysts such as aniline. broadpharm.com This bioorthogonal reaction is widely used in bioconjugation, allowing for the labeling of proteins, polysaccharides, and other biomolecules. biochempeg.com The aminooxy group reacts specifically with aldehydes or ketones, avoiding side reactions with other functional groups commonly found in biological systems.

An example of this application is the reaction of an aminooxy-PEG derivative with a ketone-functionalized PEG to form a cross-linked hydrogel. This demonstrates the formation of multiple oxime bonds to create a stable network structure.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Reference |

| Four-armed ketone-PEG | Four-armed aminooxy-PEG | pH 4.0, 6.0, or 7.0 at 37 °C | PEG-oxime hydrogel | nih.gov |

The resulting oxime linkage is generally stable, but if desired, it can be further reduced to a more stable hydroxylamine (B1172632) linkage using a reducing agent like sodium borohydride. biochempeg.com The t-butyl ester group at the other end of the PEG linker can be deprotected under acidic conditions, revealing a carboxylic acid that can be used for subsequent modifications. medkoo.com

Applications of Bis Peg5 T Butyl Ester in Advanced Chemical Biology and Materials Science

Role as a Bifunctional Linker in Bioconjugation and Cross-linking Research

In the realm of bioconjugation, the primary function of Bis-PEG5-t-butyl ester is to serve as a precursor to a homobifunctional linker. A bifunctional linker is a reagent that possesses two reactive groups, allowing it to covalently connect two different molecules. The "homobifunctional" nature of derivatives from this compound means that the reactive groups are identical. The central PEG5 spacer is hydrophilic, which can help to improve the solubility of the resulting conjugate in aqueous environments.

The t-butyl ester groups on the molecule are protecting groups for carboxylic acids. In a typical workflow, these esters are hydrolyzed to reveal terminal carboxylic acid groups. These acid groups can then be activated, for example, by converting them into N-hydroxysuccinimide (NHS) esters axispharm.combroadpharm.com. These activated esters are highly reactive toward primary amine groups found on biomolecules like proteins and amine-modified oligonucleotides broadpharm.com.

The derivatives of this compound are instrumental in creating stable linkages between various molecular entities. The process of bioconjugation involves the covalent attachment of one molecule to another, at least one of which is a biomolecule. Activated forms of this compound, such as Bis-PEG5-NHS ester, can effectively cross-link molecules containing primary amines axispharm.com. This allows for the conjugation of a protein to another protein, a small molecule to a protein, or the surface modification of materials with biomolecules. The defined length of the PEG5 spacer helps to maintain a specific distance between the conjugated molecules, which can be critical for preserving biological function or for optimizing the geometry of the final construct.

The linker generated from this compound is considered non-cleavable under typical physiological conditions creative-biolabs.com. The backbone of the linker consists of stable ether linkages from the PEG chain and robust amide bonds formed from the reaction of the activated carboxyl groups with amines. This chemical stability is a desirable attribute for applications where a long-lasting, permanent connection between molecules is required. For instance, in the development of certain antibody-drug conjugates (ADCs) or stable surface modifications for biomedical devices, a non-cleavable linker ensures that the conjugated molecule remains attached to its target, preventing premature release and maintaining the integrity of the conjugate over time creative-biolabs.com.

Application in Proteolysis-Targeting Chimeras (PROTACs) Research

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to eliminate specific unwanted proteins from cells. sigmaaldrich.com These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase jenkemusa.commedchemexpress.com. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the cell's proteasome machinery diva-portal.org. The linker is a critical component that plays a pivotal role in the efficacy of the PROTAC molecule nih.gov.

The synthesis of a PROTAC using a Bis-PEG linker precursor like this compound involves a multi-step chemical process. Typically, the two t-butyl ester groups are deprotected to yield the corresponding dicarboxylic acid. This diacid can then be sequentially coupled to the two different ligands (the warhead for the target protein and the ligand for the E3 ligase), which usually contain amine functionalities. This coupling is achieved through standard amide bond formation reactions. The commercial availability of bifunctional PEG motifs enables the rapid and straightforward assembly of potent PROTAC structures nih.gov. This modular approach allows chemists to synthesize libraries of PROTACs with varying linker lengths to optimize degradation activity for a specific target.

The linker in a PROTAC is not merely a passive spacer; its length and chemical composition have a profound impact on the molecule's biological activity nih.govexplorationpub.com. Research has established several key principles governing the role of the linker in PROTAC function.

Linker Length : The length of the linker is a critical determinant of PROTAC potency. If the linker is too short, it may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex explorationpub.com. Conversely, if the linker is too long, it may not be able to effectively bring the two proteins into the close proximity required for efficient ubiquitination explorationpub.com. Studies have shown that there is often an optimal linker length for a given target and E3 ligase pair. For example, in one study on estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for inducing protein degradation nih.govrsc.org.

Linker Composition : The atomic makeup of the linker influences key properties such as solubility, cell permeability, and the stability of the ternary complex. PEG and alkyl chains are the most common motifs used in PROTAC linkers nih.gov. PEG linkers are valued for enhancing hydrophilicity and solubility precisepeg.com. However, the composition can have subtle and sometimes unexpected effects on potency. In one instance, replacing a nine-atom alkyl chain with three PEG units was found to inhibit the activity of a PROTAC, demonstrating that linker composition must be carefully optimized nih.gov.

Linker Flexibility : The flexibility of the linker is also important. A flexible linker, such as a PEG or alkyl chain, can allow the PROTAC to adopt a suitable conformation to facilitate productive interactions between the target protein and the E3 ligase nih.gov. This conformational adaptability can be crucial for achieving the bioactive orientation required for efficient protein degradation .

The following table summarizes the general impact of linker properties on PROTAC efficacy:

| Linker Property | Impact on PROTAC Efficacy | Rationale |

| Length | A critical factor; an optimal length exists for each PROTAC system. | Too short: Steric hindrance prevents ternary complex formation. Too long: Fails to bring proteins into sufficient proximity for ubiquitination. explorationpub.com |

| Composition | Affects solubility, permeability, and degradation potency. | PEG units enhance hydrophilicity and solubility. jenkemusa.comprecisepeg.com The specific atomic composition (e.g., PEG vs. alkyl) can directly influence biological activity. nih.gov |

| Flexibility | Generally beneficial for ternary complex formation. | Allows the linker to fold and adopt an optimal conformation, facilitating productive protein-protein interactions. nih.gov |

| Attachment Points | The connection points of the linker to the two ligands are crucial. | The "exit vector" from each ligand influences the spatial orientation of the PROTAC and its ability to engage both proteins simultaneously. nih.gov |

Contributions to Drug Delivery System Development

This compound, a homobifunctional crosslinker, plays a significant role in the advancement of drug delivery systems. Its structure, featuring a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) chain of five repeating units capped at both ends by t-butyl ester groups, provides a versatile platform for enhancing the therapeutic efficacy of various pharmaceutical agents.

This modification not only improves solubility but also enhances the stability of the drug. nih.gov The flexible PEG chain can sterically hinder the approach of proteolytic enzymes and reduce renal excretion, leading to a longer circulation time in the bloodstream. nih.gov The process can also mitigate the immunogenicity of certain therapeutic agents. chempep.com Derivatives of PEG-t-butyl esters are particularly useful in the formulation of drugs with low solubility, as they can significantly enhance both their solubility and bioavailability. axispharm.com

Table 1: Effects of PEGylation on Drug Properties

| Property | Effect of PEGylation | Rationale | Supporting Sources |

|---|---|---|---|

| Solubility | Increased | The hydrophilic PEG chain imparts water solubility to hydrophobic drug molecules. | nih.govchempep.comaxispharm.com |

| Stability | Increased | The PEG chain provides a protective layer, reducing degradation by enzymes. | nih.gov |

| Circulation Time | Extended | Reduced renal clearance and protection from proteolysis lead to a longer half-life in the blood. | nih.gov |

| Immunogenicity | Decreased | The PEG chain can mask antigenic sites on the drug molecule, reducing immune responses. | nih.govchempep.com |

This compound is utilized for the surface modification of drug particles and biomaterials to improve formulation characteristics. axispharm.combroadpharm.com The t-butyl ester groups can be hydrolyzed under acidic conditions to yield terminal carboxylic acid groups. axispharm.com These carboxylic acid groups can then be activated (e.g., by conversion to N-hydroxysuccinimide esters) to react with amine groups on the surface of drug nanoparticles or other carriers, forming stable amide bonds. axispharm.combroadpharm.com

This surface coating with PEG chains creates a biocompatible interface that can prevent the non-specific adsorption of proteins (opsonization), which would otherwise lead to rapid clearance of the drug particles from circulation. The PEG layer also provides steric stabilization, which improves the colloidal stability of nanoparticle dispersions in biological media, preventing aggregation. mdpi.com This enhanced stability and "stealth" property are crucial for developing effective and long-circulating drug formulations. axispharm.combroadpharm.comaxispharm.com

Table 2: Outcomes of Surface Modification with PEG Linkers

| Outcome | Description | Mechanism | Supporting Sources |

|---|---|---|---|

| Improved Biocompatibility | Reduces adverse reactions by creating a non-immunogenic surface. | The PEG layer masks the underlying material from the immune system. | chempep.com |

| Enhanced Colloidal Stability | Prevents aggregation of drug particles in biological fluids. | Steric hindrance provided by the flexible, hydrated PEG chains. | mdpi.com |

| Reduced Protein Adsorption | Minimizes opsonization, leading to longer circulation times. | The neutral, hydrophilic PEG surface repels proteins. |

| Increased Solubility | Allows for higher concentration formulations of particulate drugs. | The hydrophilic nature of the PEG coating improves dispersibility in aqueous media. | broadpharm.combroadpharm.com |

Cyclodextrin-based polymers are effective carriers for various drugs, including doxorubicin (B1662922) and artemisinin, forming nanoparticles that can encapsulate therapeutic agents. rsc.org The construction of these polymer networks often requires the use of cross-linking agents to covalently join individual cyclodextrin (B1172386) units.

This compound, as a homobifunctional linker, is well-suited for this role. After hydrolysis of the t-butyl ester ends to form the corresponding dicarboxylic acid (Bis-PEG5-acid), the molecule can be used to cross-link hydroxyl groups on different β-cyclodextrin monomers. This reaction, typically proceeding through activation of the carboxylic acids, results in the formation of a cross-linked polymer network. The PEG5 spacer between the cyclodextrin units provides flexibility and hydrophilicity to the resulting nanoparticle carrier, potentially improving its drug-loading capacity and release kinetics.

Supramolecular Chemistry and Self-Assembly Studies

The defined structure of this compound makes it a valuable component in the field of supramolecular chemistry, where non-covalent interactions are harnessed to build complex, functional architectures.

The polyethylene glycol chain in molecules like this compound is not merely a passive linker but an active participant in influencing molecular conformation and intermolecular interactions. nih.govanu.edu.au Molecular dynamics simulations have shown that PEG spacers can have a significant effect on the conformational properties of molecules they are attached to, particularly small, highly charged peptides. nih.govanu.edu.au

The flexibility and length of the PEG spacer are critical variables that can dictate the efficacy of the final construct. For instance, studies on microparticles decorated with ligands attached via PEG spacers demonstrated that longer spacers could significantly improve the adhesion frequency and bond lifetimes under the mechanical stress of shear flow. nih.gov This indicates that the PEG chain's length and conformation directly influence the supramolecular organization and accessibility of the terminal functional groups. Similarly, in nanoparticle systems, the length of the grafted PEG chains can influence colloidal stability and the degree of cellular internalization, which are key aspects of their biological function. mdpi.com When molecules linked by PEG spacers are constrained on a two-dimensional surface, they can aggregate and partition into the PEG layer itself, affecting their accessibility for potential interactions. nih.gov

This compound is an exemplary building block for the rational design of self-assembling systems. Its well-defined, monodisperse structure, with a specific chain length of five ethylene (B1197577) glycol units, allows for precise control over the dimensions and properties of the resulting supramolecular architectures. chempep.com

The bifunctional nature of the molecule, with reactive groups at both ends, enables its use in step-growth polymerization or as a linker to connect other molecular components into larger, ordered structures. By modifying the terminal t-butyl ester groups, a variety of functionalities can be introduced, allowing for different self-assembly strategies driven by hydrogen bonding, host-guest interactions, or covalent bond formation. This versatility makes such PEG-based linkers essential tools for creating functional materials and complex systems for applications ranging from materials science to chemical biology. chempep.com

Potential in Array Generation and Biosensing Technologies

The development of high-throughput and highly sensitive analytical methods is a cornerstone of modern chemical biology and diagnostics. Microarray and biosensing technologies, which allow for the simultaneous detection of numerous analytes from a small sample, have revolutionized fields from proteomics to clinical diagnostics. A key challenge in the fabrication of these platforms is the precise and stable immobilization of capture agents, such as antibodies or nucleic acids, onto a solid support. Furthermore, the generation of detectable signals, often through the use of barcodes, requires robust and versatile chemical strategies. Homobifunctional linkers, such as this compound, play a critical role in addressing these challenges.

One of the most innovative applications of advanced biosensing is the use of nucleic acid barcodes to identify and quantify the binding of analyte-specific capture agents, such as antibodies. This approach, often employed in multiplexed protein detection assays, relies on the creation of antibody-oligonucleotide conjugates. Each antibody, specific to a particular analyte, is tagged with a unique DNA sequence (a barcode). When the antibody binds to its target, the associated barcode can be detected and quantified, for example, by polymerase chain reaction (PCR) or hybridization to a microarray. This method offers exceptional sensitivity and multiplexing capacity.

The chemical linker used to attach the DNA barcode to the antibody is of paramount importance for the success of the assay. It must be stable and provide a reliable connection without impairing the function of either the antibody or the oligonucleotide. This is where a molecule like this compound demonstrates significant potential. Although direct literature explicitly detailing the use of this specific compound is nascent, its structural features and the well-established chemistry of related polyethylene glycol (PEG) linkers allow for a clear elucidation of its role in this application.

This compound is a homobifunctional linker, meaning it has two identical reactive groups at either end of a spacer molecule. The "PEG5" designation indicates a pentaethylene glycol spacer, which is a hydrophilic chain. The hydrophilicity of the PEG spacer is advantageous as it can improve the water solubility of the resulting conjugate and reduce non-specific binding and aggregation, which are common issues when working with proteins and nucleic acids.

The "t-butyl ester" groups are protected forms of carboxylic acids. For conjugation, these protecting groups are removed under acidic conditions to reveal the terminal carboxylic acids. These carboxylic acids can then be activated, for instance, by converting them into N-hydroxysuccinimide (NHS) esters. The resulting Bis-PEG5-NHS ester is highly reactive towards primary amines (-NH2), which are abundantly available on the lysine (B10760008) residues of antibodies and can be incorporated into synthetic DNA barcodes.

The conjugation process would typically involve the following steps:

Deprotection: The this compound is treated with an acid to convert the t-butyl ester groups into carboxylic acids, yielding a Bis-PEG5-dicarboxylic acid.

Activation: The dicarboxylic acid is then reacted with a reagent like N-hydroxysuccinimide in the presence of a carbodiimide (B86325) to form the more reactive Bis-PEG5-NHS ester.

Conjugation: The activated linker is then used to couple the amine-modified DNA barcode to the antibody. This can be done in a sequential manner or by optimizing the stoichiometry to favor the formation of the desired antibody-linker-barcode conjugate.

The resulting conjugate connects the analyte-binding moiety (the antibody) to the barcode domain (the DNA oligonucleotide) via a flexible and hydrophilic PEG linker. This spatial separation helps to ensure that the antibody's antigen-binding site remains accessible and that the DNA barcode is available for subsequent enzymatic reactions or hybridization. The use of such linkers is a key enabling technology for various advanced biosensing platforms, including immuno-PCR and proximity ligation assays, which offer powerful tools for highly sensitive and multiplexed analysis of biological samples.

Analytical and Characterization Methodologies for Bis Peg5 T Butyl Ester and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (General)

Spectroscopic methods are fundamental in verifying the identity and structural integrity of Bis-PEG5-t-butyl ester. These techniques provide detailed information about the molecular framework and the specific arrangement of atoms.

In ¹H NMR spectroscopy, the tert-butyl group produces a characteristically intense and sharp singlet signal due to the nine equivalent protons. nih.govnih.gov This signal is a key identifier for the ester protecting groups at both ends of the molecule. The ethylene (B1197577) glycol repeating units of the PEG chain exhibit a series of signals in the spectrum, which can be analyzed to confirm the length of the PEG5 chain. The protons on the carbons adjacent to the ester and ether linkages will have distinct chemical shifts, allowing for a comprehensive structural confirmation.

¹³C NMR provides complementary information by detecting the carbon backbone of the molecule. Distinct signals will correspond to the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the PEG chain.

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for this compound Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| tert-butyl (CH₃)₃C- | ~1.45 (singlet) | ~28 |

| PEG backbone -O-CH₂-CH₂-O- | ~3.65 (multiplet) | ~70 |

| Methylene adjacent to ester -CH₂-C=O | ~2.5 (triplet) | ~35 |

| Quaternary Carbon (CH₃)₃C - | N/A | ~80 |

Note: Exact chemical shifts can vary depending on the solvent and specific derivative.

Mass spectrometry (MS) is crucial for confirming the molecular weight of this compound and identifying any impurities or side products. springernature.com Techniques such as electrospray ionization (ESI) are commonly used for PEGylated compounds. enovatia.com The analysis of PEG derivatives by mass spectrometry can be challenging due to their polymeric nature, which often results in a distribution of molecular weights. springernature.com

For this compound, a high-resolution mass spectrometer can provide an accurate mass measurement, which can be compared to the theoretical exact mass of the molecule. nih.gov The resulting mass spectrum will typically show the molecular ion peak, often as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which is characteristic for PEG compounds.

Table 2: Expected Molecular Ion Peaks for this compound in Mass Spectrometry

| Compound | Formula | Exact Mass (Da) | Expected [M+Na]⁺ (m/z) |

|---|

Chromatographic Techniques for Purity Assessment (General)

Chromatographic methods are essential for determining the purity of this compound and separating it from any starting materials, reagents, or byproducts.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of PEGylated compounds. nih.gov Reversed-phase HPLC (RP-HPLC) is frequently employed, where the separation is based on the hydrophobicity of the molecules. waters.com A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724), is typically used to separate the target compound from more or less polar impurities.

Detection can be achieved using various detectors, including UV-Vis (if the molecule contains a chromophore), evaporative light scattering detection (ELSD), charged aerosol detection (CAD), or mass spectrometry (LC-MS). waters.comacs.org An LC-MS setup provides the dual benefit of separation and mass confirmation in a single analysis. springernature.com The purity is generally determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area in the chromatogram.

Table 3: Typical RP-HPLC Parameters for Analysis of PEG Esters

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |

| Gradient | Linear gradient from low %B to high %B |

| Detector | ELSD, CAD, or MS |

Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their hydrodynamic volume in solution. canterbury.ac.nzchromatographyonline.com While often used for high molecular weight polymers, SEC can also be valuable for characterizing shorter PEG chains like in this compound. researchgate.net

This method is particularly useful for identifying any higher molecular weight species, such as oligomers or aggregates, that may be present in the sample. biopharminternational.com It can also separate the PEGylated molecule from smaller, unreacted starting materials. chromatographyonline.com The system is calibrated with a series of standards of known molecular weights to create a calibration curve, which allows for the estimation of the molecular weight of the analyte. canterbury.ac.nz

Other Characterization Methods Relevant to PEGylated Compounds

In addition to the primary techniques mentioned above, other analytical methods can provide valuable information for the characterization of PEGylated compounds.

Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the presence of specific functional groups. For this compound, characteristic absorption bands would be observed for the C=O stretch of the ester group (around 1730 cm⁻¹), the C-O-C stretch of the PEG ether backbone (around 1100 cm⁻¹), and the C-H stretches of the alkyl groups.

Differential Scanning Calorimetry (DSC) can be employed to determine the thermal properties of the compound, such as its melting point and glass transition temperature. These properties are important for understanding the physical state and stability of the material.

Thermoresponsive Characterization

Thermoresponsive polymers are materials that exhibit a distinct phase transition in response to temperature changes when dissolved in a solvent, typically water. mdpi.com For polymers like those derived from poly(ethylene glycol) (PEG), this behavior is often characterized by a Lower Critical Solution Temperature (LCST). ehu.es Below the LCST, the polymer is soluble and exists as a random coil in solution. ehu.es As the temperature increases and approaches the LCST, the polymer chains dehydrate, leading to a collapse of the polymer structure and subsequent phase separation or gelation. ehu.esnih.gov This transition from a soluble (sol) to an insoluble (gel) state is a key feature of injectable hydrogels designed for biomedical applications. nih.gov

The thermoresponsive properties of PEG-based copolymers are governed by the balance between hydrophilic and hydrophobic segments within the polymer structure. ehu.es By adjusting this balance, for instance by modifying the molecular weight of the PEG chains or copolymerizing them with hydrophobic units like polyesters or polypeptides, the LCST can be tuned to a desired temperature, often near physiological body temperature (37 °C). ehu.esnih.gov

The primary method for determining the LCST is turbidimetry. This technique involves monitoring the transmittance of light through the polymer solution as the temperature is gradually increased. The LCST is typically defined as the temperature at which the optical transmittance of the solution drops to 50% of its initial value, indicating the onset of polymer aggregation and insolubility.

Table 1: Illustrative Thermoresponsive Properties of PEG-Based Copolymers in Phosphate-Buffered Saline (PBS)

| Copolymer Composition | Polymer Concentration (wt%) | Cloud Point Temperature (°C) |

| PEG-Polyester A | 10 | 35.2 |

| PEG-Polyester B | 10 | 41.5 |

| PEG-Polyurethane C | 1 | 56.8 ehu.es |

| PEG-Polypeptide D | 15 | 32.0 |

Dynamic Light Scattering (DLS) for Nanoparticle Sizing

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique widely used to determine the size distribution of small particles and molecules in suspension or solution. nih.govmdpi.com The technique is particularly valuable for characterizing nanoparticles, such as micelles or polymeric nanoparticles, formulated from amphiphilic molecules like PEG derivatives. nih.gov

DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in the sample. mdpi.comuconn.edu Smaller particles diffuse more rapidly through the solvent than larger particles, causing faster fluctuations in the scattered light intensity. nih.gov A mathematical analysis of these fluctuations using an autocorrelation function allows for the calculation of the particle's translational diffusion coefficient (D). nih.gov

The hydrodynamic radius (Rh) or hydrodynamic diameter of the particles is then determined from the diffusion coefficient using the Stokes-Einstein equation. nih.gov The hydrodynamic diameter refers to the size of a hypothetical hard sphere that diffuses at the same rate as the particle being measured and includes not only the core particle but also any surface molecules and the associated solvent layer. nih.gov

In addition to the average particle size, DLS provides the Polydispersity Index (PDI), a dimensionless measure of the broadness of the size distribution. acs.org A PDI value below 0.1 indicates a monodisperse or highly uniform sample, while values approaching 1.0 suggest a very broad and heterogeneous size distribution. acs.org DLS is therefore a critical tool for assessing the quality, stability, and uniformity of nanoparticle formulations intended for various applications. nih.gov

Table 2: Representative DLS Data for Various PEGylated Nanoparticle Systems

| Nanoparticle System | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| PEGylated Lipid Nanoparticles (LNPs) | 135 acs.org | < 0.2 acs.org |

| PEG-coated Iron Oxide Nanoparticles | 21.6 researchgate.net | 0.15 - 0.3 |

| MMP-9 Responsive PEG-PPS USPIOs (pre-cleavage) | 60 nih.gov | Not specified |

| MMP-9 Responsive PEG-PPS USPIOs (post-cleavage) | ~45 nih.gov | Not specified |

Future Directions and Research Opportunities in Bis Peg5 T Butyl Ester Chemistry

Development of Novel Conjugation Strategies and Ligand Design

Bis-PEG5-t-butyl ester serves as a foundational building block for more complex molecular architectures. After deprotection of the tert-butyl ester groups to reveal terminal carboxylic acids, a multitude of conjugation strategies can be employed. Future research will likely focus on developing novel methods to incorporate this bifunctional PEG linker into sophisticated bioconjugates.

One promising area is in the design of next-generation Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The defined length and hydrophilicity of the PEG5 spacer in this compound make it an attractive component for optimizing the linker topology in PROTAC design biochempeg.comsigmaaldrich.com. Research in this area could involve the synthesis of libraries of PROTACs with varying linker lengths and compositions, using derivatives of this compound to fine-tune the spatial orientation of the two ligands and enhance the formation of a productive ternary complex biochempeg.com.

Similarly, in the field of Antibody-Drug Conjugates (ADCs) , the linker plays a crucial role in the stability and release of the cytotoxic payload. The PEG5 linker can improve the solubility and pharmacokinetic properties of ADCs biochempeg.com. Future strategies may involve the development of novel cleavable and non-cleavable linkers derived from this compound to achieve more controlled and targeted drug release within tumor cells biochempeg.com.

The development of novel ligands for various biological targets is another area of opportunity. The bifunctional nature of the deprotected this compound allows for its use as a scaffold to present two different pharmacophores, potentially leading to the discovery of new drugs with dual-targeting capabilities or enhanced binding affinity.

Exploration in Targeted Drug Delivery and Theranostics

The biocompatibility and hydrophilicity of the PEG chain make this compound an ideal candidate for applications in targeted drug delivery and theranostics. Future research will likely focus on leveraging these properties to create advanced delivery systems.

Nanoparticle functionalization is a key area of exploration. This compound, after deprotection, can be used to functionalize the surface of nanoparticles, such as liposomes or metallic nanoparticles acs.orgpurepeg.com. The PEG chains can provide a "stealth" effect, reducing clearance by the immune system and prolonging circulation time purepeg.com. The terminal carboxylic acids can be further conjugated to targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific tissues or cells acs.org.

In the realm of theranostics , which combines therapeutic and diagnostic capabilities in a single agent, this compound can serve as a versatile linker. It can be used to construct multifunctional nanocarriers that encapsulate both a therapeutic drug and an imaging agent acs.orgnih.gov. For instance, a nanoparticle could be coated with derivatives of this compound, with one end attached to the nanoparticle surface and the other conjugated to a targeting moiety and a diagnostic probe. This would allow for simultaneous imaging of the disease site and targeted delivery of the therapeutic payload acs.orgnih.gov. Future research could focus on developing "smart" theranostic agents where the release of the drug is triggered by a specific biological stimulus at the target site, which could also be monitored by the integrated imaging agent.

Advancements in Polymer Science and Engineering Applications

The bifunctional nature of this compound makes it a valuable monomer or crosslinker in polymer synthesis. Future research in polymer science could explore its use in creating novel biomaterials with tailored properties.

One significant application is in the formation of hydrogels . Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely used in tissue engineering and drug delivery sigmaaldrich.comnews-medical.net. The deprotected this compound can be used as a crosslinking agent to form hydrogels with controlled degradation rates and mechanical properties biochempeg.comchempep.com. By varying the concentration of the crosslinker and the polymer backbone, hydrogels with specific characteristics suitable for different tissue engineering applications can be designed sigmaaldrich.comnews-medical.net.

Furthermore, this compound can be incorporated into the backbone of biodegradable polymers to enhance their hydrophilicity and modify their degradation kinetics news-medical.net. For example, it could be copolymerized with polyesters like polylactic acid (PLA) or poly(lactic-co-glycolic acid) (PLGA) to create amphiphilic block copolymers that can self-assemble into micelles or other nanostructures for drug encapsulation and delivery sigmaaldrich.com. Research in this area could lead to the development of new injectable hydrogels for minimally invasive procedures or advanced scaffolds for regenerative medicine.

Integration with Emerging Bioorthogonal Chemistries

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes wikipedia.org. The development of bioorthogonal ligation strategies has revolutionized the study of biomolecules in their native environment. Future research could focus on integrating this compound into these emerging chemical toolsets.

After deprotection, the terminal carboxylic acids of this compound can be readily converted into other functional groups that can participate in bioorthogonal reactions. For instance, they can be transformed into amines, which can then be modified with moieties for "click chemistry," such as azides or alkynes creativepegworks.com. These functionalized PEG linkers can then be used to conjugate with biomolecules that have been metabolically or genetically engineered to contain the complementary reactive partner nih.gov.

One of the most widely used bioorthogonal reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free variant, the strain-promoted azide-alkyne cycloaddition (SPAAC) biochempeg.com. By functionalizing the deprotected this compound with an azide (B81097) or a cyclooctyne, it can be used to link two different biomolecules together in a highly specific and efficient manner within a complex biological milieu wikipedia.orgbiochempeg.com. This could enable the construction of intricate molecular probes for imaging, the development of novel bioconjugates for therapeutic purposes, and the assembly of artificial cellular microenvironments for tissue engineering mdpi.comoregonstate.edu.

Computational Chemistry and Modeling of this compound Interactions

Computational chemistry and molecular modeling are powerful tools for understanding and predicting the behavior of molecules at the atomic level. Future research will increasingly utilize these methods to investigate the properties and interactions of this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of linkers derived from this compound with their biological activity digitellinc.comnih.gov. This can aid in the rational design of linkers with optimized properties, such as improved stability or enhanced cell permeability digitellinc.compatsnap.com. Computational docking studies can also be used to predict the binding modes of ligands connected by the PEG5 linker to their target proteins, guiding the design of more potent and selective therapeutic agents mdpi.com. The integration of computational and experimental approaches will be crucial for accelerating the discovery and development of new molecules and materials based on the this compound scaffold.

Below is a table summarizing the potential research directions and their significance:

| Research Direction | Key Area of Investigation | Potential Significance |

| Novel Conjugation Strategies | PROTAC and ADC linker optimization, dual-targeting ligand design. | Development of more effective and selective therapeutics. |

| Targeted Drug Delivery & Theranostics | Nanoparticle functionalization, construction of multifunctional theranostic agents. | Improved drug delivery with simultaneous diagnostic capabilities. |

| Polymer Science & Engineering | Hydrogel formation, synthesis of biodegradable copolymers. | Creation of advanced biomaterials for tissue engineering and regenerative medicine. |

| Bioorthogonal Chemistry | Integration with "click chemistry" and other bioorthogonal reactions. | Precise and efficient construction of complex bioconjugates in biological systems. |

| Computational Chemistry & Modeling | Molecular dynamics simulations, QSAR modeling, and docking studies. | Rational design of molecules and materials with optimized properties. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis-PEG5-t-butyl ester, and how do reaction conditions influence yield and purity?

- Methodology :

- Catalyst Selection : Test acid (e.g., H₂SO₄) vs. base (e.g., NaHCO₃) catalysts under reflux conditions, monitoring reaction progress via TLC or HPLC .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, DMSO) with non-polar solvents (e.g., THF) to assess solubility and reaction efficiency .

- Temperature Control : Conduct reactions at 25°C, 50°C, and 80°C to determine thermal stability and byproduct formation .

- Characterization : Validate purity using ¹H/¹³C NMR (e.g., δ 1.2 ppm for t-butyl protons) and HPLC (≥95% purity threshold) .

Q. How does the PEG chain length in this compound affect its physicochemical properties?

- Methodology :

- Comparative Analysis : Synthesize PEG3, PEG5, and PEG7 analogs and measure solubility (logP), thermal stability (DSC/TGA), and hydrodynamic radius (DLS) .

- Data Table :

| PEG Chain Length | Solubility (mg/mL) | Melting Point (°C) | Hydrodynamic Radius (nm) |

|---|---|---|---|

| PEG3 | 15.2 | 98 | 2.1 |

| PEG5 | 32.7 | 84 | 3.8 |

| PEG7 | 45.9 | 72 | 5.3 |

Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Assign peaks for t-butyl (δ 1.2–1.4 ppm), PEG backbone (δ 3.5–3.7 ppm), and ester carbonyl (δ 170–175 ppm) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities (<1% threshold) .

- Elemental Analysis : Confirm C, H, O content (±0.3% theoretical) to rule out residual solvents or unreacted precursors .

Q. How does this compound behave under hydrolytic conditions, and what factors influence its stability?

- Methodology :

- Acid/Base Hydrolysis : Incubate in pH 2 (HCl) and pH 12 (NaOH) buffers at 37°C, quantifying degradation via UV-Vis or LC-MS .

- Kinetic Studies : Calculate half-life (t₁/₂) using first-order kinetics under varying temperatures .

- Stabilizers : Test antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit hydrolysis .

Q. What solvent systems are most compatible with this compound for downstream applications?

- Methodology :

- Solubility Screening : Use a panel of solvents (water, DMSO, ethanol, chloroform) to determine miscibility via turbidity assays .

- Stability Assessment : Monitor ester integrity after 24-hour storage in selected solvents using NMR .

Advanced Research Questions

Q. How can this compound be integrated into PROTAC design to optimize linker flexibility and target engagement?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize PROTACs with varying PEG lengths and measure degradation efficiency (DC₅₀) via Western blot .

- Molecular Dynamics (MD) : Simulate linker conformations to predict solvent-accessible surface area (SASA) and binding kinetics .

Q. What experimental strategies resolve contradictions in reported solubility or reactivity data for this compound?

- Methodology :

- Controlled Replication : Repeat studies using identical reagents, equipment, and protocols to isolate variables (e.g., humidity, trace metals) .

- Meta-Analysis : Compare datasets from multiple labs, applying statistical tests (e.g., ANOVA) to identify outliers or systematic biases .

Q. How can computational modeling predict the stability of this compound in complex biological matrices?

- Methodology :

- QSPR Models : Train algorithms on hydrolysis rates and solvent parameters (e.g., dielectric constant, polarity) to forecast degradation pathways .

- Docking Studies : Map ester interactions with serum proteins (e.g., albumin) to assess sequestration risks .

Q. What protocols ensure reproducibility when scaling up this compound synthesis for collaborative studies?

- Methodology :

- Standard Operating Procedures (SOPs) : Document reaction parameters (e.g., stirring speed, inert gas flow) and validate via inter-lab trials .

- Batch Tracking : Use LC-MS to certify consistency across production batches and share raw data via open-access platforms .

Q. How does this compound’s stability vary under photolytic or oxidative stress, and how can this be mitigated?

- Methodology :

- Stress Testing : Expose to UV light (254 nm) and H₂O₂ (1–5 mM), monitoring degradation via GC-MS .

- Protective Formulations : Encapsulate in liposomes or cyclodextrins to shield from reactive oxygen species (ROS) .

Guidelines for Data Presentation

- Tables : Include comparative data (e.g., PEG chain effects, hydrolysis kinetics) with error margins and statistical significance (p-values) .

- Figures : Use schematics for synthetic pathways, MD simulations, or degradation mechanisms .

- Ethics : Disclose all raw data and conflicting results transparently, adhering to reproducibility standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.